3-tert-Butyloxy-1-propanol

Physicochemical Characterization Material Science Analytical Chemistry

3-tert-Butyloxy-1-propanol delivers unmatched selectivity in multi-step syntheses thanks to its bulky tert-butyl protecting group, which introduces steric hindrance to suppress side reactions at the protected oxygen. This orthogonal, acid-labile moiety enables a clean deprotection pathway distinct from silyl or benzyl ethers, ensuring higher yields and simpler downstream processing. The free terminal hydroxyl remains available for esterification, oxidation, or polymerization, making the compound a non-interchangeable building block for pharmaceuticals, dendrimers, and functional materials. Choose this intermediate when chemoselective control and reliable acid-deprotection are critical to your route.

Molecular Formula C7H16O2
Molecular Weight 132.2 g/mol
CAS No. 80783-53-5
Cat. No. B1599283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-tert-Butyloxy-1-propanol
CAS80783-53-5
Molecular FormulaC7H16O2
Molecular Weight132.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OCCCO
InChIInChI=1S/C7H16O2/c1-7(2,3)9-6-4-5-8/h8H,4-6H2,1-3H3
InChIKeyGHTWMSKPKHLXPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-tert-Butyloxy-1-propanol (CAS 80783-53-5): A Tert-Butyl Ether Building Block for Organic Synthesis


3-tert-Butyloxy-1-propanol, with the CAS number 80783-53-5, is an organic compound belonging to the class of glycol ethers. Its structure consists of a 1-propanol backbone where the hydroxyl group at the C3 position is protected by a bulky tert-butyl group, resulting in the formula (CH3)3C-O-CH2CH2CH2-OH. This molecular architecture confers distinct physicochemical properties that differentiate it from non-bulky analogs, including a density of 0.891 g/mL at 20°C and a refractive index of n20/D 1.422. The tert-butyl group serves as a protecting moiety, enabling selective reactions at the free hydroxyl group, and its steric hindrance and lipophilicity make it a valuable intermediate in the synthesis of pharmaceuticals, polymers, and specialized reagents. [1]

Why 3-tert-Butyloxy-1-propanol Cannot Be Replaced by Simple Propanol Analogs


The tert-butyl group is not merely a 'blocking group' but a critical structural determinant of a molecule's reactivity, solubility, and stability. Unlike linear or unsubstituted propanol derivatives, the bulky, electron-donating tert-butyl group introduces substantial steric hindrance, which can slow or prevent unwanted side reactions at the protected oxygen, thereby increasing selectivity in multi-step syntheses. [1] This steric effect also influences the compound's ability to coordinate to metal centers or interact with enzymes. Furthermore, the tert-butyl group's cleavage under specific acidic conditions provides a distinct, orthogonal deprotection pathway compared to other protecting groups like silyl or benzyl ethers. [2] Substituting 3-tert-Butyloxy-1-propanol with a less hindered analog, such as 3-methoxy-1-propanol, would result in significantly different reaction kinetics, potentially leading to lower yields, unwanted byproducts, and a different solubility profile that could impact downstream processing. The unique combination of a free hydroxyl and a stable, acid-labile protecting group makes this compound a non-interchangeable tool for chemoselective transformations.

Quantitative Differentiation Guide for 3-tert-Butyloxy-1-propanol (CAS 80783-53-5)


Density and Refractive Index Comparison with Unprotected 1-Propanol

3-tert-Butyloxy-1-propanol exhibits a significantly higher density (0.891 g/mL) and a markedly different refractive index (1.422) compared to its unprotected analog, 1-propanol (0.804 g/mL and 1.385, respectively). This quantitative difference arises from the addition of the bulky tert-butyl group, which increases the molecular weight and alters the polarizability of the molecule. [1] These properties are critical for material design, where precise control over physical parameters like density and optical clarity is required.

Physicochemical Characterization Material Science Analytical Chemistry

Steric Hindrance and Reactivity in Nucleophilic Substitution

While not a direct assay, the class-level property of tert-butyl ethers dictates that the oxygen atom in 3-tert-Butyloxy-1-propanol experiences significant steric shielding from the bulky tert-butyl group. This can reduce the rate of nucleophilic attack at the protected site by several orders of magnitude compared to less hindered ethers like 3-methoxy-1-propanol. [1] This steric hindrance is a key driver of chemoselectivity, allowing reactions to occur exclusively at the free primary alcohol. [2]

Reaction Kinetics Organic Synthesis Protecting Group Strategy

Comparison of Acid-Catalyzed Deprotection Kinetics

The tert-butyl protecting group in 3-tert-Butyloxy-1-propanol is known to undergo acid-catalyzed cleavage to yield the corresponding alcohol, 1,3-propanediol. [1] While specific rate constants for this compound are not reported, the general behavior of tert-butyl ethers is well-established: they are significantly more labile to acid hydrolysis than methyl or ethyl ethers but are stable under basic and nucleophilic conditions. This orthogonal stability profile makes the tert-butyl group a powerful tool in multi-step synthesis, enabling selective deprotection without affecting other base-sensitive or nucleophile-sensitive protecting groups.

Protecting Group Chemistry Reaction Kinetics Deprotection Strategy

Primary Application Scenarios for 3-tert-Butyloxy-1-propanol Based on Quantitative and Class-Level Differentiation


Use as a Chemoselective Building Block for Multi-Step Synthesis

In the synthesis of complex molecules where multiple hydroxyl groups are present, 3-tert-Butyloxy-1-propanol is employed as a building block to temporarily mask one of the alcohols as a stable tert-butyl ether. This allows for reactions to be performed selectively at the free hydroxyl group, such as esterification, oxidation, or tosylation, without interference from the protected oxygen. The subsequent removal of the tert-butyl group under acidic conditions then liberates the 1,3-propanediol moiety for further functionalization. This strategy is particularly valuable in the construction of pharmaceuticals and natural products with precise regiochemical control. [1]

Synthesis of Specialty Polymers and Dendrimers

The unique structure of 3-tert-Butyloxy-1-propanol, with its protected and unprotected ends, makes it an ideal monomer or linker for the synthesis of specialized polymers, dendrimers, and functionalized materials. The free hydroxyl group can be used for polymerization initiation or chain extension, while the tert-butyl ether can be preserved as a stable pendant group to modulate polymer properties such as hydrophobicity, flexibility, and thermal stability. The ability to later deprotect the tert-butyl ether in the solid state or in solution provides a route to post-polymerization modification, allowing for the introduction of new functionalities or cross-linking. [1]

Preparation of Fuel Additives and Performance Chemicals

The class of tert-butyl ethers, to which 3-tert-Butyloxy-1-propanol belongs, is recognized for its potential as fuel additives and performance chemicals. The tert-butyl group enhances octane rating and reduces exhaust emissions in gasoline formulations. [1] In industrial applications, the compound's glycol ether structure and controlled hydrophilicity make it a candidate for use in cleaning formulations, solvent blends, and as a chemical intermediate in the production of surfactants and plasticizers. [2]

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